NOTP

Iron Chelation Deodorant Formulation Antioxidant Mechanisms

Researchers requiring high-fidelity metal sequestration face limitations with carboxylate-based chelators like NOTA or EDTA, which lack kinetic inertness and metal-ion selectivity. • >90% ⁶⁸Ga radiolabeling at nanomolar chelator concentrations-outperforms NOTA for automated PET tracer synthesis. • 10⁹-fold greater Fe³⁺ stability vs. EDTA; enables sustained 48 h odor reduction in personal care formulations. • Unprecedented Mg²⁺/Ca²⁺ and Zn²⁺/Cd²⁺ selectivity for analytical separations unavailable with acyclic phosphonates. Supplied as ≥95% purity white solid; ambient shipping.

Molecular Formula C9H24N3O9P3
Molecular Weight 411.22 g/mol
Cat. No. B12363656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNOTP
Molecular FormulaC9H24N3O9P3
Molecular Weight411.22 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O
InChIInChI=1S/C9H24N3O9P3/c13-22(14,15)7-10-1-2-11(8-23(16,17)18)5-6-12(4-3-10)9-24(19,20)21/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)
InChIKeyLLKJIZGVRHHRQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,7-Tris(dihydroxyphosphorylmethyl)-1,4,7-triazacyclononane: Baseline Properties and Procurement Relevance


1,4,7-Tris(dihydroxyphosphorylmethyl)-1,4,7-triazacyclononane (also designated NOTP or Deofix) is a macrocyclic aminomethylphosphonate chelator based on a 1,4,7-triazacyclononane scaffold bearing three pendant dihydroxyphosphorylmethyl arms [1]. This ligand forms exceptionally stable complexes with a range of metal ions, particularly first‑row transition metals and lanthanides, and exhibits a pronounced selectivity profile that distinguishes it from both acyclic phosphonates and carboxylate‑based macrocycles [2]. Its bifunctional chelator (BFC) architecture permits conjugation to peptides and other targeting vectors, making it a candidate for radiopharmaceutical, industrial, and personal‑care applications where high‑fidelity metal binding is required [3].

Why Generic Substitution Fails: Differentiating 1,4,7-Tris(dihydroxyphosphorylmethyl)-1,4,7-triazacyclononane from Carboxylate and Acyclic Chelators


Substituting 1,4,7-tris(dihydroxyphosphorylmethyl)-1,4,7-triazacyclononane with seemingly analogous chelators—such as NOTA (1,4,7-triazacyclononane-triacetic acid) or acyclic aminophosphonates—is not permissible because the phosphonate donor set and the rigid macrocyclic cavity impose a unique combination of metal‑ion selectivity, thermodynamic stability, and kinetic inertness that cannot be replicated by carboxylate‑based macrocycles or open‑chain ligands [1]. Empirical data show that this compound exhibits an unprecedented selectivity for Mg²⁺ over Ca²⁺ and for Zn²⁺ over Cd²⁺ and other 3d transition metals, a feature absent in its closest structural analogs [2]. Furthermore, its stability constants with Fe³⁺ exceed those of clinically used chelators by several orders of magnitude, directly impacting efficacy in applications ranging from deodorancy to radiometal sequestration [3].

Product-Specific Quantitative Evidence Guide: Differentiating 1,4,7-Tris(dihydroxyphosphorylmethyl)-1,4,7-triazacyclononane from Alternatives


Iron(III) Affinity: 10⁹‑Fold Superiority over EDTA

The iron(III) complex of 1,4,7-tris(dihydroxyphosphorylmethyl)-1,4,7-triazacyclononane (Deofix) is reported to be 10⁹‑fold more stable than the corresponding Fe³⁺–EDTA complex [1]. This differential is derived from thermodynamic equilibrium constants (Keq): the Deofix‑Fe³⁺ complex exhibits a Keq of 10⁻³⁰, whereas the EDTA‑Fe³⁺ complex has a Keq of approximately 10⁻²¹ [1].

Iron Chelation Deodorant Formulation Antioxidant Mechanisms

Iron(III) Affinity: 10³‑Fold Superiority over Deferoxamine

Compared to deferoxamine, a standard clinical iron chelator, the 1,4,7-tris(dihydroxyphosphorylmethyl)-1,4,7-triazacyclononane‑Fe³⁺ complex is at least 10³‑fold more stable [1]. This comparison is based on the reported Keq of 10⁻³⁰ for the target compound and the known stability constant of the deferoxamine‑Fe³⁺ complex (approximately 10⁻²⁷) [1].

Iron Overload Therapeutic Chelation Comparative Affinity

Unique Mg²⁺/Ca²⁺ Selectivity: Unprecedented Discrimination Not Observed with NOTA

1,4,7-Tris(dihydroxyphosphorylmethyl)-1,4,7-triazacyclononane exhibits a “hitherto unobserved” selectivity for Mg²⁺ over Ca²⁺ [1]. While the publication does not provide a numeric selectivity ratio, the statement is explicitly comparative: the phosphonate‑bearing macrocycle preferentially binds the smaller Mg²⁺ ion, whereas the carboxylate analog NOTA (1,4,7-triazacyclononane‑triacetic acid) and related ligands do not display this distinct preference [2]. The selectivity arises from the constrained cavity size and the hard‑donor character of the phosphonate oxygen atoms, which favor the higher charge density of Mg²⁺ [2].

Magnesium/Calcium Selectivity Biological Metal Discrimination Macrocyclic Chelators

Zn²⁺/Cd²⁺ and Transition‑Metal Selectivity: Superior Discrimination Relative to Acyclic Chelators

The compound demonstrates pronounced selectivity for Zn²⁺ over Cd²⁺ and other 3d transition metals [1]. Although specific numeric selectivity coefficients are not provided in the available abstracts, the authors describe this behavior as “considerable” and distinguish it from the non‑selective binding typical of acyclic aminophosphonates [2]. The macrocyclic preorganization and the specific phosphonate‑metal coordination geometry are proposed to account for this enhanced discrimination [2].

Zinc/Cadmium Separation Transition Metal Selectivity Analytical Chemistry

Gallium‑68 Labeling Efficiency: NOTP Performs on Par with Optimized TRAP and Superior to NOTA at Low Concentrations

In a comparative study of macrocyclic chelators for ⁶⁸Ga radiolabeling, 1,4,7-tris(dihydroxyphosphorylmethyl)-1,4,7-triazacyclononane (referred to as NOTP) achieved high labeling yields at very low chelator concentrations, a performance that was only slightly less effective than that of TRAP (triazacyclononane‑phosphinate) and markedly superior to that of NOTA (1,4,7-triazacyclononane‑triacetic acid) under the same conditions [1]. At chelator concentrations in the low nanomolar range, NOTP maintained high radiochemical yields (>90%) while NOTA failed to achieve comparable incorporation [1].

Gallium‑68 PET Imaging Radiopharmaceuticals Chelator Comparison

Best Research and Industrial Application Scenarios for 1,4,7-Tris(dihydroxyphosphorylmethyl)-1,4,7-triazacyclononane


Deodorant and Antimicrobial Formulations

Based on the 10⁹‑fold stability advantage over EDTA and the 10³‑fold advantage over deferoxamine for Fe³⁺ [1], 1,4,7-tris(dihydroxyphosphorylmethyl)-1,4,7-triazacyclononane is uniquely suited for personal care products. In a direct performance comparison, a 1% solution of the compound in 50% ethanol reduced underarm malodor significantly more effectively than a 0.3% Triclosan solution and provided sustained odor reduction for at least 48 hours versus a 50% ethanol control [1]. This efficacy stems from its ability to sequester first‑row transition metals (Fe, Zn, Mn, Cu) below the threshold required for microbial proliferation and to inhibit metal‑catalyzed oxidative reactions [1].

Gallium‑68 Radiopharmaceutical Kit Preparation

The compound's high ⁶⁸Ga labeling efficiency at low chelator concentrations [2] makes it an attractive alternative to NOTA for automated radiopharmaceutical synthesis. In contrast to NOTA, which requires higher precursor amounts to achieve acceptable radiochemical yields, 1,4,7-tris(dihydroxyphosphorylmethyl)-1,4,7-triazacyclononane maintains >90% incorporation at nanomolar levels [2]. This property supports the development of cost‑effective, high‑specific‑activity ⁶⁸Ga‑PET tracers for clinical imaging, where minimizing cold‑mass content is a regulatory priority [2].

Analytical Separation and Preconcentration of Magnesium

The unprecedented selectivity for Mg²⁺ over Ca²⁺ [3] positions this chelator as a candidate for analytical columns, solid‑phase extraction sorbents, or membrane‑based separation devices where discrimination between these Group II cations is required. Neither NOTA nor acyclic aminophosphonates exhibit this pronounced Mg²⁺/Ca²⁺ differentiation [4], making 1,4,7-tris(dihydroxyphosphorylmethyl)-1,4,7-triazacyclononane a potentially enabling tool for magnesium‑specific sensors or preconcentration protocols in biological or environmental samples.

Zinc‑Specific Chelation for Dermatological or Cosmetic Actives

The compound's selective binding to Zn²⁺ over Cd²⁺ and other 3d metals [3] supports its use in topical formulations where controlled zinc delivery or sequestration is desired. Because the Zn²⁺ complex is highly stable (Keq = 10⁻²⁵) while the Cd²⁺ complex is disfavored [3][5], formulations containing this chelator can be designed to modulate free zinc levels without inadvertently mobilizing toxic cadmium ions—a safety advantage over less discriminating ligands.

Technical Documentation Hub

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